Pigment red 273

Vue d'ensemble

Description

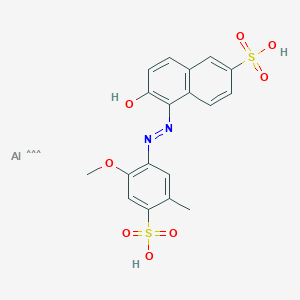

Molecular Structure Analysis

The molecular formula of Pigment red 273 is C18H16AlN2O8S2. It has a molecular weight of 479.4 g/mol. The InChI and SMILES strings provide a textual representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving Pigment red 273 are not detailed in the sources, it’s worth noting that the pigment’s properties such as color tone, glossiness, tinting strength, light fastness, and dispersibility are significantly impacted by the particle size, grain pattern, crystal structure, and surface properties produced during pigment synthesis .Physical And Chemical Properties Analysis

Pigment red 273 is a bright red powder with a molecular weight of 374.38 g/mol. The melting point of Pigment red 273 is between 310°C and 320°C. It has excellent oil absorption and is insoluble in water.Applications De Recherche Scientifique

1. Natural Plant Pigments and Semi-synthetic Dyes

Research on natural plant pigments such as anthocyanins, betalains, and pyranoanthocyanins, which are responsible for the red, purple, and blue colors of fruits, flowers, and red wines, has shown that these pigments are non-toxic, water-soluble, and stable to light. They exhibit antioxidant activity and confer health benefits. These natural pigments are being used as starting materials for novel semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).

2. Optical Properties of Red Pigments

A study on the optical characterization of red pigments, including C.I. Pigment Red 176, C.I. Pigment Red 57:1, and C.I. Pigment Red 101, explored their absorption, reflection, and scattering properties. The research provides important parameters for applications and further scientific investigations of these pigments (Heuer, Niskanen, Klein, & Peiponen, 2011).

3. Evolution of Red/Green Color Discrimination

Molecular genetics studies have investigated the evolution and differentiation of red and green color vision pigments in humans and other vertebrates. These studies provide insight into the molecular determinants that influence color discrimination and perception, which has implications for understanding visual function and potentially developing color-based technologies (Asenjo, Rim, & Oprian, 1994).

4. Red Pigment Production in Fungi

Research on the production of natural red pigments from fungi, like the Antarctic fungus Geomyces sp., has shown potential for industrial applications. This includes the development of high-production media and strain breeding for improved pigment production, offering a non-toxic, water-soluble red pigment suitable for food additives (Huang, Ding, Lu, Wang, & Cai, 2020).

Orientations Futures

Despite its excellent properties, Pigment red 273 has some limitations such as low solubility and high production costs. Future research could focus on developing more cost-effective synthesis methods, exploring new applications, and improving the pigment’s solubility and dispersion properties. Additionally, there is a growing interest in the development of bio-based pigments, such as a bio-based version of Pigment Red 254, for high-performance automotive exterior coatings .

Propriétés

InChI |

InChI=1S/C18H16N2O8S2.Al/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDUCYZYJOJPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16AlN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | C.I. Food Red 17:1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

C.I. Food Red 17:1 | |

CAS RN |

68583-95-9 | |

| Record name | C.I. Food Red 17:1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

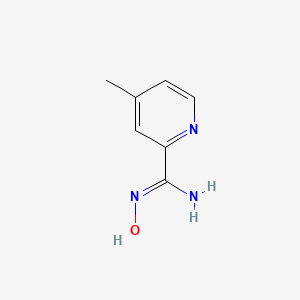

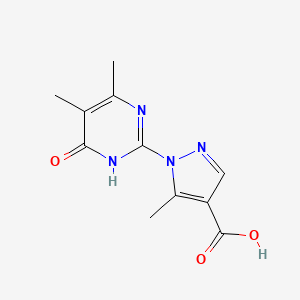

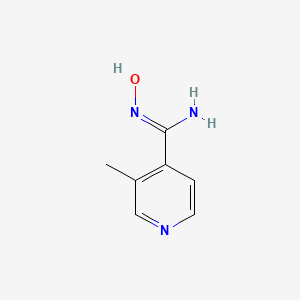

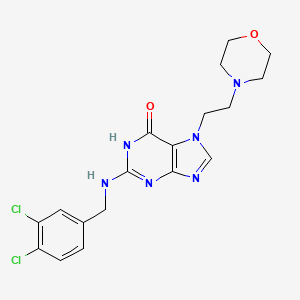

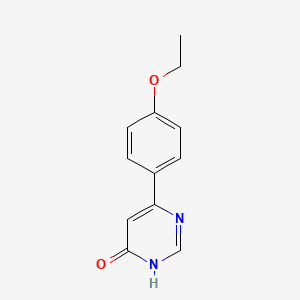

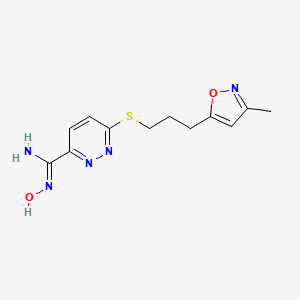

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)

![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)